(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide
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Overview
Description
(2-Diisopropylamino-ethyl)-thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Diisopropylamino-ethyl)-thiourea typically involves the reaction of diisopropylamine with ethylene thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Diisopropylamine is reacted with ethylene oxide to form (2-Diisopropylamino-ethyl)amine.
Step 2: The resulting (2-Diisopropylamino-ethyl)amine is then reacted with thiourea to form (2-Diisopropylamino-ethyl)-thiourea.
Industrial Production Methods: Industrial production methods for (2-Diisopropylamino-ethyl)-thiourea involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (2-Diisopropylamino-ethyl)-thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
(2-Diisopropylamino-ethyl)-thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Diisopropylamino-ethyl)-thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This leads to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
(2-Diisopropylamino-ethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
(2-Diisopropylamino-ethyl)thiocyanate: Contains a thiocyanate group instead of a thiourea group.
(2-Diisopropylamino-ethyl)guanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness: (2-Diisopropylamino-ethyl)-thiourea is unique due to its specific interactions with sulfur-containing functional groups, which can lead to distinct chemical and biological properties compared to its oxygen or nitrogen analogs.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3R)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-26-14-8-6-13(7-9-14)11-22-24-20(25)18-10-16-15-4-2-3-5-17(15)23-19(16)12-21-18/h2-9,11,18,21,23H,10,12H2,1H3,(H,24,25)/b22-11-/t18-/m1/s1 |
InChI Key |
QPDUKYZTRRPUKI-DSDJNCIMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)[C@H]2CC3=C(CN2)NC4=CC=CC=C34 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2CC3=C(CN2)NC4=CC=CC=C34 |
Origin of Product |
United States |
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